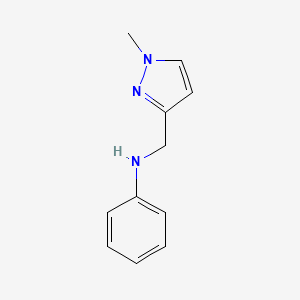

N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline” is a compound that contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The pyrazole ring is attached to an aniline group, which is a phenyl group attached to an amino group. This compound is an important intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the reaction of diarylhydrazones and vicinal diols . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride . Further details about the synthesis process can be found in the referenced articles .

Molecular Structure Analysis

The molecular structure of “N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline” consists of a pyrazole ring attached to an aniline group . The empirical formula of this compound is C10H11N3 and its molecular weight is 173.21 .

Wissenschaftliche Forschungsanwendungen

Luminescent Materials for OLEDs

Highly Luminescent Tetradentate Bis-cyclometalated Platinum Complexes

Research into luminescent materials has led to the development of highly luminescent tetradentate bis-cyclometalated platinum complexes, where related compounds, including various aniline derivatives, have been synthesized and analyzed for their structure, photophysics, and potential in electroluminescence applications. This includes the exploration of their use in organic light-emitting diode (OLED) devices, demonstrating excellent performance and efficiency, making them suitable for display and lighting technologies (Vezzu et al., 2010).

Synthetic Methods in Organic Chemistry

Mechanism of Anodic N-N Bond Formation

Insights into the electrochemical synthesis of medicinally relevant structures through anodic N-N bond formation have been gained. This method offers a safe and sustainable approach to creating complex molecules, highlighting the versatility of aniline derivatives in facilitating diverse chemical syntheses (Gieshoff et al., 2017).

Antimicrobial Applications

Synthesis and Antimicrobial Activity of Novel Heterocyclic Disazo Dyes

Aniline derivatives have been utilized in synthesizing novel heterocyclic disazo dyes, exhibiting significant antimicrobial activity. This underscores the potential of such compounds in developing new antimicrobial agents and dyes with specific absorption characteristics (Karcı et al., 2009).

Chemosenors for Metal Ions

Chemosensors for Aluminum Ion Detection

The development of efficient chemosensors for Al3+ ion detection in aqueous solutions illustrates another application area. These chemosensors, integrating aniline derivatives, show high selectivity and sensitivity, demonstrating their utility in environmental monitoring and health diagnostics (Shree et al., 2019).

Coordination Chemistry and Metal Complexes

Structural Analysis of Coordination Compounds

Research on coordination chemistry has led to the synthesis and characterization of compounds featuring aniline derivatives as ligands, providing insights into the structural aspects of metal-ligand interactions. These studies facilitate the design of metal complexes with specific properties for catalysis, material science, and biological applications (Daoudi et al., 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(1-methylpyrazol-3-yl)methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-14-8-7-11(13-14)9-12-10-5-3-2-4-6-10/h2-8,12H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBPVRNJIXJHCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)CNC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2825776.png)

![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-chloropyridine](/img/structure/B2825778.png)

![8-(2,3-Dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2825780.png)

![1-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylindoline-5-sulfonamide](/img/structure/B2825789.png)

![N-cyclohexyl-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2825792.png)

![Ethyl 2-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2825794.png)

![Methyl 2-[[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]amino]acetate](/img/structure/B2825796.png)